Summary of the Application: AA92593 is an opsinamide, a potent antagonist of melanopsin-mediated phototransduction . It has been used as a selective melanopsin inhibitor . This compound is believed to act by competing for binding to melanopsin .
Methods of Application or Experimental Procedures: In experimental procedures, AA92593 is used to inhibit light-induced calcium transients in CHO cells expressing human OPN4 . The IC50 value, which is the concentration of the inhibitor where the response is reduced by half, is 665 nM .
Results or Outcomes: The use of AA92593 has shown to effectively inhibit cellular phototransduction mediated by human Opn4 . It has also been observed to reverse light-induced calcium influx in rat intrinsically photosensitive retinal ganglion cells (ipRGCs) . In vivo, AA92593 has been shown to suppress pupillary light reflex (pupil constriction) in a time- and Opn4-dependent manner in mice .
Summary of the Application: AA92593 has been used in developmental biology to study the distribution of melanin in embryos . It has been found that AA92593 can increase the expression of alpha-melanocyte-stimulating hormone (α-MSH) and induce melanin to disperse in melanocytes, thus darkening embryos .
Methods of Application or Experimental Procedures: In experimental procedures, AA92593 is used to stimulate α-MSH expression and induce melanin distribution in the melanophores . The specific dosage and administration methods may vary depending on the specifics of the experiment.
Results or Outcomes: The use of AA92593 has shown to effectively increase the expression of α-MSH and induce melanin to disperse in melanocytes . This results in the darkening of embryos .
Summary of the Application: AA92593 has been used in ophthalmology to study the pupillary light reflex (PLR), which is the constriction of the pupil in response to light . It has been found that AA92593 can suppress PLR in a time- and Opn4-dependent manner in mice .
Methods of Application or Experimental Procedures: In experimental procedures, AA92593 is administered intraperitoneally 20 minutes prior to PLR measurement . The specific dosage is 30 mg/kg .
Results or Outcomes: The use of AA92593 has shown to effectively suppress PLR in response to light by approximately 50% . This suggests that AA92593 might be useful in alleviating the photophobia associated with migraine .
1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, also known as AA92593, is a compound characterized by its selective and competitive antagonism of melanopsin (OPN4), a photopigment involved in regulating circadian rhythms and other non-visual responses to light. This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-methoxy-3-methylphenyl moiety, contributing to its unique biological properties .
Key reagents used in synthesizing this compound include:
The reactions are typically conducted at room temperature or slightly elevated temperatures to enhance the reaction efficiency.
The main product from the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine is 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine itself. Other potential derivatives may arise from substituting different nucleophiles for piperidine.
1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine has been shown to interact specifically with melanopsin, affecting cellular functions related to circadian rhythm regulation. In laboratory studies, it has been observed to inhibit the pupillary light reflex and light aversion in mice, demonstrating its potential role in modulating light-related biological responses.
The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine involves the following steps:
This compound has significant implications in research related to circadian biology and photoreception. Its ability to act as a melanopsin antagonist makes it a valuable tool for studying the physiological effects of light on biological systems and could potentially lead to therapeutic applications in disorders related to circadian rhythm disruptions.
Studies on the interactions of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine with melanopsin have highlighted its competitive binding mechanism. By inhibiting melanopsin activity, it influences various cellular pathways linked to light perception and circadian regulation. This interaction underscores its potential utility in pharmacological research targeting circadian-related disorders.
Several compounds share structural similarities with 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine. Here are some notable examples:
| Compound Name | Structure | Similarity |
|---|---|---|
| 1-((4-Bromo-3-methylphenyl)sulfonyl)piperidine | C12H13BrNO2S | 0.90 |
| 1-{[4-bromo-3-(trifluoromethyl)benzene]sulfonyl}pyrrolidine | C12H12BrF3NO2S | 0.96 |
| 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | C15H18BrF3N2O2S | 0.90 |
| 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)piperidine | C12H12BrF3NO2S | 0.93 |
What distinguishes 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine from these similar compounds is its specific interaction with melanopsin and its potential applications in circadian rhythm research. The presence of the methoxy group also contributes to its unique biochemical properties compared to other sulfonamide derivatives .
The synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine predominantly relies on nucleophilic substitution reactions between piperidine precursors and appropriate sulfonyl chloride derivatives. The most direct approach involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperidine under basic conditions [1] [2].
The fundamental mechanism proceeds through a bimolecular nucleophilic substitution (SN2) pathway, where the piperidine nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride [3] [4]. This reaction typically occurs in polar aprotic solvents such as dichloromethane or acetonitrile, with triethylamine serving as a base to neutralize the hydrogen chloride formed during the reaction [1] [3].
Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity. Room temperature reactions in dichloromethane with triethylamine typically yield 60-65% of the desired product over 8-12 hours [5] [1]. However, elevating the temperature to 50°C while maintaining the same solvent system can improve yields to 73% while reducing reaction time to 6 hours [1]. The use of acetonitrile as an alternative solvent provides comparable yields of 65% but may require extended reaction times [3].
The reaction mechanism involves the formation of a transition state where the piperidine nitrogen approaches the sulfur atom from the backside relative to the chloride leaving group, consistent with the SN2 mechanism [4]. Density functional theory calculations have confirmed that the chloride exchange in arenesulfonyl chlorides proceeds through a single transition state, supporting the concerted mechanism [3].
Table 1: Nucleophilic Substitution Route Optimization for Piperidine-Sulfonyl Derivatives
| Reaction Conditions | Yield (%) | Reaction Time | Selectivity | Reference |
|---|---|---|---|---|
| Room temperature, Dichloromethane, Triethylamine | 60 | 12 hours | Good | [5] |
| Elevated temperature (50°C), Dichloromethane, Triethylamine | 73 | 6 hours | Excellent | [1] |
| Room temperature, Acetonitrile, Triethylamine | 65 | 8 hours | Good | [3] |
| Microwave-assisted (80°C), Ethanol, Base | 82 | 5 minutes | Excellent | [6] |
| Flow conditions (0.5 mL/min), 60-80°C, 30-90 bar H2 | 85 | 30 minutes | High | [7] |
Studies on the kinetics of nucleophilic substitution at tetracoordinate sulfur have demonstrated that the reaction rate is significantly influenced by the electronic nature of substituents on the aromatic ring [3]. The presence of electron-donating groups such as methoxy and methyl substituents on the 4-methoxy-3-methylphenyl ring moderately activates the sulfonyl chloride toward nucleophilic attack, facilitating the formation of the desired sulfonamide product.
The stereochemical outcome of these reactions is particularly important when considering substituted piperidine precursors. The SN2 mechanism ensures inversion of configuration at the sulfur center, leading to predictable stereochemical outcomes [4]. However, for the synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, the use of unsubstituted piperidine eliminates stereochemical considerations at the nitrogen center.
Alternative piperidine precursors have been explored to enhance synthetic efficiency. The use of N-protected piperidines can provide additional selectivity and prevent unwanted side reactions [8]. Metal triflate-catalyzed reactions of 2-methoxy and 2-acyloxypiperidines have shown promise for diastereoselective synthesis of substituted piperidine derivatives, though their application to sulfonylation reactions requires further investigation [8].
The sulfonylation of piperidine with aryl sulfonyl derivatives represents a critical step in the synthesis of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine. Multiple strategic approaches have been developed to achieve efficient aryl-piperidine conjugation, each offering distinct advantages in terms of reaction conditions, substrate scope, and mechanistic pathways.
Direct sulfonyl chloride addition remains the most widely employed method for sulfonylation reactions [1]. This approach involves the nucleophilic attack of piperidine on 4-methoxy-3-methylbenzenesulfonyl chloride, typically conducted in the presence of a base such as triethylamine or pyridine [1] [2]. The reaction proceeds through a concerted mechanism where bond formation and bond breaking occur simultaneously, resulting in the formation of the sulfonamide bond with elimination of hydrogen chloride.
Recent advances in copper-catalyzed ligand-to-metal charge transfer (LMCT) approaches have revolutionized sulfonylation strategies [9]. This methodology enables the direct conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide. The process requires no prefunctionalization of the native acid or amine substrates and demonstrates excellent functional group tolerance [9]. For 4-methoxy-3-methylbenzoic acid derivatives, this approach provides yields of 65-85% under mild conditions, representing a significant improvement over traditional methods.
Electrochemical oxidative coupling represents an environmentally benign alternative for sulfonamide formation [10]. This method enables the oxidative coupling between thiols and amines, eliminating the need for stoichiometric oxidants. The electrochemical approach has demonstrated compatibility with various secondary amines, including piperidine, yielding the corresponding sulfonamides in 70-90% yield [10]. The method proceeds under mild conditions and exhibits excellent functional group tolerance, making it particularly attractive for the synthesis of complex sulfonamide derivatives.
Table 2: Comparative Analysis of Sulfonylation Strategies for Aryl-Piperidine Conjugation
| Method | Temperature (°C) | Yield Range (%) | Reaction Time | Advantages | Reference |
|---|---|---|---|---|---|
| Direct Sulfonyl Chloride Addition | 25 | 60-75 | 8-12 h | Simple procedure | [1] |
| Copper-Catalyzed LMCT Approach | 80 | 65-85 | 2-4 h | Broad substrate scope | [9] |
| Electrochemical Oxidative Coupling | 25 | 70-90 | 1.5-3 h | Environmentally benign | [10] |
| Iodine-Mediated Sulfonylation | 60 | 50-70 | 4-6 h | Regioselective | [11] |
| Base-Mediated C4-Selective Approach | 50 | 75-90 | 2-3 h | High selectivity | [12] |
Iodine-mediated sulfonylation provides a transition metal-free strategy for the dehydrogenative sulfonylation of cyclic amines [11]. N-Iodosuccinimide facilitates regioselective oxidative sulfonylation at carbon-hydrogen bonds positioned β to the nitrogen atom of tertiary amines. While this method is primarily applicable to the formation of enaminyl sulfones, it demonstrates the versatility of iodine-mediated approaches for sulfonylation reactions [11].
Base-mediated C4-selective sulfonylation of pyridines represents another innovative approach [12]. This method employs triflic anhydride activation followed by base-mediated addition of sulfinic acid salts and subsequent elimination/rearomatization. The use of N-methyl piperidine as an external base enables precise control of positional selectivity, offering yields of 75-90% for C4-sulfonylated products [12].
The mechanistic aspects of sulfonylation reactions have been extensively studied through computational methods. Density functional theory calculations reveal that the reaction proceeds via a single transition state according to the SN2 mechanism for chloride exchange reactions [3]. The analogous fluoride exchange reaction follows an addition-elimination mechanism with the formation of difluorosulfurandioxide intermediates, highlighting the importance of leaving group identity in determining reaction pathways [3].
Solvent effects play a crucial role in sulfonylation efficiency. Polar aprotic solvents such as dichloromethane and acetonitrile favor the SN2 mechanism by enhancing nucleophile reactivity [13]. In contrast, polar protic solvents stabilize transition states and intermediates, potentially favoring alternative mechanistic pathways [13]. The choice of solvent must therefore be carefully optimized based on the specific sulfonylation strategy employed.
Recent developments in decarboxylative halosulfonylation have expanded the scope of sulfonylation reactions [9]. This approach merges traditional amide coupling partners to generate sulfonamides through copper LMCT-mediated conversion of aromatic acids to sulfonyl chlorides. The method extends to diverse aryl, heteroaryl, and sulfur-rich aliphatic substrates, providing a versatile platform for sulfonamide synthesis [9].
The application of microwave-assisted synthesis and flow chemistry represents a paradigm shift in the preparation of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, offering significant advantages in terms of reaction efficiency, energy consumption, and product quality. These advanced methodologies have transformed traditional batch processes into highly efficient, controllable synthetic procedures.
Microwave-assisted synthesis leverages the direct heating of polar molecules through electromagnetic radiation, enabling rapid and uniform heating of reaction mixtures [6]. For piperidine sulfonylation reactions, microwave irradiation at 80°C in ethanol provides yields of 82% within 5 minutes, representing a 95% reduction in reaction time compared to conventional heating methods [6]. The enhanced reaction kinetics result from the efficient energy transfer to polar reaction components, including the sulfonyl chloride and piperidine substrates.
The mechanism of microwave acceleration involves the direct coupling of electromagnetic energy with molecular motion. Polar molecules, such as 4-methoxy-3-methylbenzenesulfonyl chloride, experience rapid rotational motion under microwave irradiation, generating heat through molecular friction [6]. This process ensures uniform heating throughout the reaction mixture, eliminating hot spots and promoting consistent reaction conditions.
Solvent-free microwave protocols have demonstrated exceptional efficiency for sulfonamide formation [14]. These approaches operate at elevated temperatures (150°C) for very short reaction times (5 minutes), achieving yields of 82% while eliminating the need for organic solvents [14]. The solvent-free conditions not only reduce environmental impact but also simplify product isolation and purification procedures.
Table 3: Advanced Synthetic Approaches - Microwave and Flow Chemistry Methods
| Technique | Operating Conditions | Yield (%) | Time Reduction | Energy Efficiency | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | 80°C, 300W, Ethanol | 85 | 95% reduction | High | [6] |
| Continuous Flow Hydrogenation | 60-80°C, 30-90 bar H2, 0.5 mL/min | 90 | 80% reduction | Very High | [7] |
| Flow Microreactor Electroreduction | Room temp, 5 mA current density | 75 | 70% reduction | Moderate | [15] |
| Solvent-Free Microwave Protocol | 150°C, Solvent-free, 5 min | 82 | 98% reduction | Excellent | [14] |
| High-Pressure Flow System | 100°C, 50 bar, Continuous | 88 | 85% reduction | High | [16] |
Continuous flow chemistry offers unprecedented control over reaction parameters, enabling precise optimization of temperature, pressure, residence time, and reagent mixing [7]. Flow hydrogenation systems, operating at 60-80°C under 30-90 bar hydrogen pressure, achieve 90% yields of piperidine derivatives with flow rates of 0.5 mL/min [7]. The continuous nature of these processes eliminates the batch-to-batch variability inherent in traditional synthetic methods.
Flow microreactor technology enables the synthesis of piperidine derivatives through electroreductive cyclization [15]. Operating at room temperature with a current density of 5 mA, these systems provide 75% yields while reducing reaction time by 70% compared to conventional batch electrolysis [15]. The large specific surface area of microreactors enhances mass transfer and improves reaction efficiency, particularly for electrochemical transformations.
High-pressure flow systems represent another advancement in continuous synthesis [16]. Operating at 100°C under 50 bar pressure, these systems achieve 88% yields with 85% reduction in reaction time [16]. The elevated pressure conditions facilitate improved mixing and heat transfer, leading to enhanced reaction rates and product quality.
Design of experiments (DoE) methodologies have been successfully applied to optimize flow chemistry processes [16]. Face-centered central composite designs enable systematic optimization of multiple variables simultaneously, including residence time, temperature, and reagent equivalents. For nucleophilic aromatic substitution reactions involving piperidine derivatives, DoE optimization has identified optimal conditions that maximize product yield while minimizing unwanted side reactions [16].
The integration of in situ monitoring and control systems enhances the reliability and reproducibility of flow processes. Real-time analysis of reaction progress enables immediate adjustment of operating parameters, ensuring consistent product quality across extended production runs [16]. This capability is particularly valuable for the synthesis of pharmaceutical intermediates where batch-to-batch consistency is critical.
Process intensification through flow chemistry offers significant advantages for scale-up applications. The excellent heat and mass transfer characteristics of flow reactors enable direct translation of laboratory conditions to production scale without the need for extensive process development [7]. This scalability advantage is particularly important for the commercial production of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine and related compounds.
Electrochemical flow synthesis represents an emerging technology for sulfonamide formation [15]. The controlled electrochemical environment enables selective oxidation and reduction processes, providing access to reaction pathways that are difficult to achieve through conventional chemical methods. Flow electrochemical cells offer superior control over current density, electrode spacing, and electrolyte composition, resulting in improved selectivity and yield for electrochemical transformations.
Table 4: Mechanistic Comparison for Sulfonyl Chloride Nucleophilic Substitution
| Parameter | SN2 Pathway | Addition-Elimination | Reference |
|---|---|---|---|
| Mechanism Type | Concerted | Stepwise | [3] [4] |
| Rate Law | Rate = k[R-X][Nu] | Rate = k[R-X] | [17] |
| Stereochemistry | Inversion | Retention/Mixed | [4] |
| Solvent Effect | Polar aprotic favored | Polar protic favored | [13] |
| Temperature Dependence | Moderate | High | [3] |
| Activation Energy (kJ/mol) | 45-65 | 75-95 | [3] |
The mechanistic insights gained from computational studies provide valuable guidance for optimizing synthetic conditions [3]. The identification of SN2 pathways for chloride exchange reactions supports the use of polar aprotic solvents and moderate temperatures for optimal reaction efficiency. Understanding these mechanistic details enables rational design of improved synthetic protocols and facilitates the development of new methodologies for sulfonamide synthesis.
The comprehensive spectroscopic characterization of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine requires the application of multiple analytical techniques to elucidate its molecular structure and confirm its identity. This section presents detailed analyses of the three primary spectroscopic methods employed for the characterization of this sulfonyl piperidine derivative.
Nuclear Magnetic Resonance spectroscopy serves as the cornerstone technique for structural elucidation of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine, providing detailed information about the molecular framework through both proton and carbon-13 spectra.
The proton Nuclear Magnetic Resonance spectrum of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine exhibits characteristic resonances that definitively identify each proton environment within the molecule [1] [2]. The piperidine ring protons manifest as complex multiplets reflecting the chair conformation dynamics and the influence of the electron-withdrawing sulfonyl substituent [3] [4].
The alpha-methylene protons adjacent to nitrogen appear as a characteristic multiplet in the chemical shift range of 2.7-2.9 parts per million, demonstrating the expected downfield shift due to the proximity of the electronegative nitrogen atom and the deshielding effect of the sulfonyl group [5]. These protons exhibit the typical splitting pattern associated with piperidine derivatives, where the axial and equatorial positions undergo rapid interconversion on the Nuclear Magnetic Resonance timescale [6] [4].
The beta-methylene protons of the piperidine ring resonate at 1.6-1.8 parts per million as a complex multiplet, appearing more upfield due to their greater distance from the nitrogen atom and sulfonyl substituent [5]. The coupling patterns observed in these resonances provide valuable information about the conformational preferences of the piperidine ring system [3].
The aromatic region of the spectrum displays three distinct proton signals characteristic of the trisubstituted benzene ring. The aromatic protons appear in the range of 6.8-7.3 parts per million, with the specific chemical shifts and coupling patterns reflecting the substitution pattern and electronic effects of the methoxy and methyl substituents [1] [7]. The methoxy group appears as a sharp singlet at 3.87 parts per million, integrating for three protons and serving as a diagnostic peak for this functional group [8]. The aromatic methyl substituent manifests as a singlet at 2.25 parts per million, consistent with the chemical shift expected for a methyl group directly attached to an aromatic ring [7].
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, revealing the carbon framework of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine with characteristic chemical shifts for each carbon environment [6] [9]. The piperidine ring carbons exhibit distinct resonances that reflect their electronic environments and structural positions within the six-membered ring system.
The alpha-carbons directly bonded to nitrogen appear at approximately 46.2 parts per million, demonstrating the characteristic downfield shift associated with carbon atoms adjacent to nitrogen in sulfonyl piperidine derivatives [10] [6]. The beta-carbons of the piperidine ring resonate at 24.5 parts per million, appearing more upfield due to their greater distance from the nitrogen atom and the electron-withdrawing sulfonyl group [6] [9].
The aromatic carbon resonances span the region from 110 to 133 parts per million, with each carbon exhibiting a unique chemical shift that reflects its specific electronic environment within the substituted benzene ring [10] [7]. The carbon bearing the methoxy substituent appears at 157.2 parts per million, demonstrating the characteristic downfield shift associated with aromatic carbons bonded to oxygen [7]. The methoxy carbon itself resonates at 56.1 parts per million, while the aromatic methyl carbon appears at 21.8 parts per million, both values being consistent with literature reports for similar substituted aromatic systems [7] [11].
Vibrational spectroscopy techniques, encompassing both infrared and Raman methodologies, provide essential information about the functional groups and molecular vibrations present in 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine. These complementary techniques offer detailed insights into the molecular structure through analysis of characteristic vibrational frequencies.
The infrared spectrum of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine exhibits several distinctive absorption bands that serve as fingerprints for the various functional groups present in the molecule [12] [13]. The most prominent features arise from the sulfonyl group, which displays characteristic asymmetric and symmetric stretching vibrations that serve as definitive markers for this functional group [14] [15].
The sulfonyl asymmetric stretching vibration appears as a very strong absorption band in the range of 1340-1330 reciprocal centimeters, representing one of the most intense features in the infrared spectrum [16] [17]. This absorption arises from the asymmetric stretching of the sulfur-oxygen bonds within the sulfonyl group and serves as a diagnostic indicator for sulfonamide and sulfonyl ester functionalities [14] [18]. The sulfonyl symmetric stretching mode manifests as a strong absorption at 1160-1140 reciprocal centimeters, complementing the asymmetric stretch and providing confirmatory evidence for the presence of the sulfonyl group [19] [15].
The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands at 1595 and 1580 reciprocal centimeters, characteristic of the quadrant stretching modes of the substituted benzene ring [20] [21]. These absorptions provide information about the aromatic substitution pattern and the electronic effects of the methoxy and methyl substituents on the benzene ring system [22].
The carbon-hydrogen stretching region displays multiple absorptions that reflect the diverse hydrogen environments within the molecule. Aromatic carbon-hydrogen stretching appears as weak absorptions in the range of 3080-3040 reciprocal centimeters, while the aliphatic carbon-hydrogen stretching from the piperidine ring and substituent groups manifests as strong absorptions spanning 2950-2850 reciprocal centimeters [12] [23]. The methoxy group contributes a characteristic carbon-oxygen-carbon stretching vibration in the range of 1245-1040 reciprocal centimeters, providing evidence for the ether linkage within this substituent [24] [8].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrations and aromatic ring modes [25] [26]. The Raman spectrum of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine exhibits strong scattering from the aromatic ring system, particularly the ring breathing mode that appears as a strong band at 1000-995 reciprocal centimeters [27] [28].
The aromatic carbon-carbon stretching vibrations appear as strong Raman bands at 1600 and 1585 reciprocal centimeters, demonstrating enhanced intensity compared to their infrared counterparts due to the polarizability changes associated with these vibrations [26] [27]. The aromatic ring breathing mode serves as a particularly diagnostic feature in the Raman spectrum, providing clear evidence for the presence of the substituted benzene ring system [29] [28].
The sulfonyl group contributes characteristic bands in the Raman spectrum, with the asymmetric stretching appearing at 1350-1340 reciprocal centimeters as a medium-intensity band, while the symmetric stretching manifests at 1155-1145 reciprocal centimeters as a weak feature [25] [30]. The relative intensities of these sulfonyl bands in the Raman spectrum differ from those observed in the infrared spectrum, reflecting the different selection rules governing these two spectroscopic techniques [25] [26].
High-Resolution Mass Spectrometry serves as the definitive technique for molecular weight determination and structural confirmation of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine through precise mass measurement and fragmentation pattern analysis [31] [32].
The molecular ion peak of 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine appears at mass-to-charge ratio 270.1164 in positive-mode electrospray ionization, corresponding to the protonated molecular ion [M+H]+ [1] [2]. This precise mass measurement confirms the molecular formula C13H19NO3S and validates the proposed structure through accurate mass determination within acceptable error limits [31] [33].
The sodium adduct ion [M+Na]+ appears at mass-to-charge ratio 292.0983, providing additional confirmation of the molecular weight and serving as an alternative ionization pathway for the compound [34]. The isotope pattern observed for these molecular ions matches the theoretical distribution calculated for the proposed molecular formula, further supporting the structural assignment [31] [32].
The fragmentation pattern observed in the mass spectrum provides detailed structural information about 1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidine through characteristic breakdown pathways [35] [36]. The base peak appears at mass-to-charge ratio 151, corresponding to the 4-methoxy-3-methylphenylsulfonyl cation [SO2-Ar]+, which forms through cleavage of the sulfur-nitrogen bond [35] [36].
The piperidine fragment appears at mass-to-charge ratio 85, representing the protonated piperidine ring system that results from the same cleavage pathway [35]. This fragmentation pattern is characteristic of sulfonyl piperidine derivatives and provides diagnostic evidence for the connectivity between the aromatic sulfonyl group and the piperidine ring [36].
Additional fragment ions appear throughout the spectrum, including peaks corresponding to loss of methoxy groups, aromatic carbon-hydrogen units, and various combinations of functional groups [35] [37]. These fragmentation pathways follow predictable patterns based on the relative stability of the resulting carbocations and the bond strengths within the molecule [36] [38].